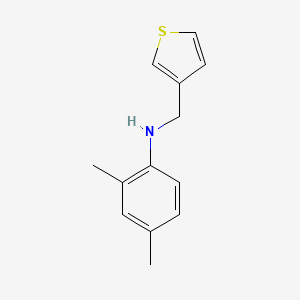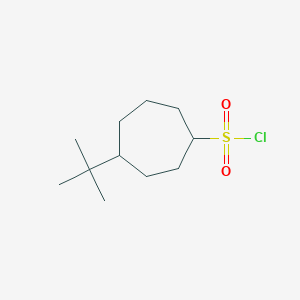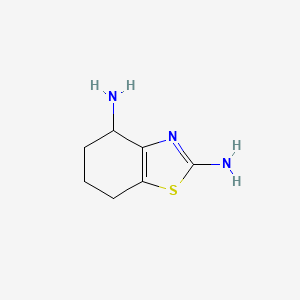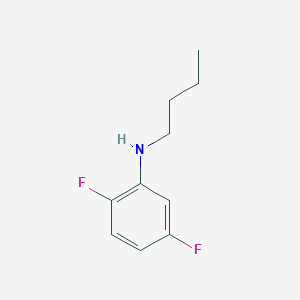
N-butyl-2,5-difluoroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-butyl-2,5-difluoroaniline: is an organic compound with the molecular formula C10H13F2N It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with two fluorine atoms at the 2 and 5 positions, and a butyl group is attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-2,5-difluoroaniline typically involves the reaction of 2,5-difluoroaniline with butyl halides under basic conditions. A common method includes:
Nucleophilic Substitution Reaction: 2,5-difluoroaniline reacts with butyl bromide in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the substitution of the hydrogen atom on the nitrogen with the butyl group.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through distillation or recrystallization techniques.
化学反応の分析
Types of Reactions:
Oxidation: N-butyl-2,5-difluoroaniline can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding quinones or nitroso compounds.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially converting it to the corresponding amine or alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the fluorine atoms on the benzene ring can be replaced by other substituents using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Halogens (e.g., Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed:
Oxidation: Quinones or nitroso derivatives.
Reduction: Corresponding amines or alcohols.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
N-butyl-2,5-difluoroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of N-butyl-2,5-difluoroaniline involves its interaction with specific molecular targets. The fluorine atoms on the benzene ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to enzymes or receptors. The butyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
2,5-Difluoroaniline: Lacks the butyl group, making it less lipophilic and potentially less bioavailable.
N-butyl-aniline: Lacks the fluorine atoms, which may reduce its binding affinity to certain molecular targets.
2,4-Difluoroaniline: Different fluorine substitution pattern, leading to different chemical and biological properties.
Uniqueness: N-butyl-2,5-difluoroaniline is unique due to the combination of the butyl group and the specific fluorine substitution pattern. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
分子式 |
C10H13F2N |
|---|---|
分子量 |
185.21 g/mol |
IUPAC名 |
N-butyl-2,5-difluoroaniline |
InChI |
InChI=1S/C10H13F2N/c1-2-3-6-13-10-7-8(11)4-5-9(10)12/h4-5,7,13H,2-3,6H2,1H3 |
InChIキー |
FPPZCENTPYZQSQ-UHFFFAOYSA-N |
正規SMILES |
CCCCNC1=C(C=CC(=C1)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(1-Iodo-2-methylpropan-2-yl)oxy]-3-methylcyclohexane](/img/structure/B13246119.png)
![3-[2-Methyl-3-(2-pyridin-4-yl-ethyl)-indolizin-1-yl]-3-oxo-propionitrile](/img/structure/B13246121.png)
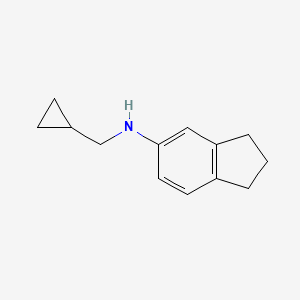
![2-[(2-Methyloxolan-3-yl)amino]propane-1,3-diol](/img/structure/B13246128.png)
amine](/img/structure/B13246135.png)
![(3-Ethoxypropyl)[(3-fluorophenyl)methyl]amine](/img/structure/B13246140.png)
![[4-(2-Piperidin-1-ylethyl)phenyl]boronicacid](/img/structure/B13246142.png)

